molecular formula C18H16ClN3O2S B2817366 2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 896018-54-5

2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2817366
CAS No.: 896018-54-5
M. Wt: 373.86
InChI Key: ZOIGYCVRGIQSEC-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenylthio group, an oxadiazole ring, and an acetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The chlorophenylthio group is introduced via nucleophilic substitution reactions, where a chlorophenylthiol reacts with a suitable electrophile.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and chlorophenylthio group are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-((4-chlorophenyl)thio)-N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide stands out due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it a unique candidate for specific applications.

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound includes a chlorophenyl group, a sulfanyl moiety, and an oxadiazole ring. These features contribute to its biological properties:

  • Chlorophenyl Group : Known for enhancing lipophilicity and biological activity.
  • Sulfanyl Linkage : Often involved in biological interactions through nucleophilic attack.
  • Oxadiazole Ring : Associated with various pharmacological effects, particularly in anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The compound under review has shown potential in targeting various cancer cell lines through several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole derivatives have been reported to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
  • Cell Viability Studies : In vitro studies using MTT assays demonstrated that the compound significantly reduces cell viability in several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). For instance, IC50 values were observed at low micromolar concentrations .
Cell LineIC50 Value (µM)Reference
HepG212.5
A54915.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria:

  • Mechanism : The presence of the chlorophenyl group enhances binding affinity to bacterial enzymes, disrupting their function.
  • Efficacy : The compound showed promising results in inhibiting bacterial growth at concentrations similar to established antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chemical structure can significantly influence the biological activity of oxadiazole derivatives:

  • Substituents on the Phenyl Ring : Electron-donating groups (e.g., methyl) at specific positions enhance anticancer activity by improving binding interactions with target proteins .
  • Linker Variations : The nature of the sulfanyl linkage affects the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

Recent studies have explored various derivatives of oxadiazole compounds similar to this compound:

  • Compound A : Exhibited an IC50 of 10 µM against breast cancer cell lines due to enhanced hydrophobic interactions.
  • Compound B : Demonstrated significant antibacterial activity with an MIC value of 8 µg/mL against Staphylococcus aureus.

These case studies underscore the potential for developing new therapeutic agents based on structural modifications of oxadiazole derivatives.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-11-3-4-12(2)15(9-11)17-21-22-18(24-17)20-16(23)10-25-14-7-5-13(19)6-8-14/h3-9H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIGYCVRGIQSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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